molecular formula C7H8BrNO B1448899 (3-Bromo-5-methylpyridin-2-yl)methanol CAS No. 1805551-31-8

(3-Bromo-5-methylpyridin-2-yl)methanol

Cat. No.: B1448899
CAS No.: 1805551-31-8
M. Wt: 202.05 g/mol
InChI Key: GQTYTENOSKMHPQ-UHFFFAOYSA-N
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Description

(3-Bromo-5-methylpyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a hydroxymethyl group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-methylpyridin-2-yl)methanol typically involves the bromination of 5-methylpyridin-2-ylmethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form (3-Bromo-5-methylpyridin-2-yl)methane.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: (3-Bromo-5-methylpyridine-2-carboxylic acid)

    Reduction: (3-Bromo-5-methylpyridin-2-yl)methane

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-5-methylpyridin-2-yl)methanol is used in various fields of scientific research:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the development of agrochemicals and materials science for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

  • (3-Bromo-2-methylpyridin-5-yl)methanol
  • (5-Bromo-2-methylpyridin-3-yl)methanol
  • (3-Bromo-4-methylpyridin-2-yl)methanol

Comparison: (3-Bromo-5-methylpyridin-2-yl)methanol is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(3-bromo-5-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-2-6(8)7(4-10)9-3-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTYTENOSKMHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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